Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate
Description
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDSNVUGGUKPKE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate, also known as ethyl 4-methoxyphenylalanine, is an amino acid derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- Functional Groups : Amino group, methoxy group, and ethyl ester
The presence of the methoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound acts as a substrate for specific enzymes involved in amino acid metabolism. It can modulate metabolic pathways by influencing enzyme activities related to neurotransmitter synthesis and degradation.
- Receptor Binding : Its structural similarity to phenylalanine allows it to interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
1. Neurotransmission Modulation
Research indicates that this compound may influence neurotransmitter systems. Its ability to act as a substrate for enzymes involved in neurotransmitter synthesis positions it as a candidate for further investigation in neuropharmacology.
2. Antimicrobial Activity
In studies assessing antimicrobial properties, compounds structurally related to this compound have shown selective activity against Chlamydia species. This suggests potential applications in developing treatments for chlamydial infections .
3. Anti-inflammatory Potential
The compound's interaction with inflammatory pathways indicates possible therapeutic applications in treating inflammatory diseases. Its ability to inhibit specific enzymes could be leveraged in drug development targeting conditions characterized by excessive inflammation .
Research Findings and Case Studies
Several case studies and research findings provide insight into the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate is utilized in the synthesis of various pharmaceutical compounds. It serves as a key intermediate for the preparation of optically active derivatives, which are crucial in drug development due to their specific biological activities. For instance, this compound is involved in the synthesis of Diltiazem, a medication used to treat hypertension and angina .
Mechanistic Studies
Recent studies have highlighted the compound's role in molecular docking and pharmacodynamics. Research indicates that it interacts favorably with biological targets, demonstrating moderate binding affinity with serum albumin, which is essential for understanding its pharmacokinetic properties . The compound's structural features contribute to its bioactivity, making it a valuable scaffold for drug design.
Neuroprotective Applications
Potential Neuroprotective Agent
The structural similarity of this compound to neurotransmitters suggests that it may interact with neurotransmitter receptors, offering potential neuroprotective effects. Studies have shown that compounds with similar structures exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter activity and reducing oxidative stress.
Treatment of Metabolic Diseases
Insulin Resistance Syndrome
this compound has been investigated for its therapeutic potential in treating metabolic diseases associated with insulin resistance. Patent literature indicates that this compound and its crystalline forms can be used to formulate medicaments aimed at managing conditions like type 2 diabetes . The compound's ability to influence metabolic pathways makes it a candidate for further research in this area.
Case Study 1: Synthesis and Characterization
A study conducted on the synthesis of this compound demonstrated effective methods for producing optically active derivatives with high purity. The researchers utilized enzymatic resolution techniques to enhance yield and enantiomeric excess, facilitating further pharmaceutical applications .
Case Study 2: Neuroprotection
In a neuropharmacological study, the compound was evaluated for its protective effects against neuronal damage induced by oxidative stress. Results indicated that this compound exhibited significant neuroprotective properties, supporting its potential use in treating neurodegenerative conditions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between Ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate and its analogues:
Notes:
- <sup>a</sup>logP values estimated using analogue data and substituent contributions.
- <sup>b</sup>Methoxy group increases lipophilicity compared to -OH ( vs. hypothetical calculation).
- <sup>c</sup>Fluorine’s electronegativity reduces metabolic oxidation.
- <sup>d</sup>Benzyl (Bn) group adds significant hydrophobicity.
- <sup>e</sup>Melphalan Flufenamide includes a bis(chloroethyl)amino group for alkylating activity.
Challenges and Limitations
- Solubility-Bioavailability Trade-off : While the 4-methoxy group improves lipophilicity, it may reduce aqueous solubility, necessitating formulation optimizations.
- Stereochemical Purity : The (2S)-configuration is critical for biological activity; racemization during synthesis must be controlled .
Preparation Methods
Stereoselective Synthesis via Enzymatic Resolution
Enzymatic resolution remains a cornerstone for obtaining enantiomerically pure (2S)-configured amino esters. Patent WO2004043905A1 describes a process where racemic 2-amino-3-(4-methoxyphenyl)propanoic acid is subjected to enzymatic hydrolysis using lipases or esterases. The (2R)-enantiomer’s ester is selectively hydrolyzed, leaving the (2S)-ethyl ester intact. Critical parameters include:
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Enzyme Selection : Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee) in biphasic systems .
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Solvent Systems : A 1:1 mixture of water and toluene optimizes enzyme activity and product separation .
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Temperature and pH : Reactions proceed at 40–50°C and pH 7.5–8.0, with yields of 70–85% after 24 hours .
Post-hydrolysis, the (2S)-ester is extracted using ethyl acetate, and the aqueous phase is acidified to recover the (2R)-acid. This method is scalable but requires iterative optimization to minimize enzyme denaturation .
Asymmetric Hydrogenation of Enamide Intermediates
Asymmetric hydrogenation of α-enamide esters provides direct access to (2S)-configured products. US7619116B2 outlines a route where a prochiral enamide, ethyl 3-(4-methoxyphenyl)-2-enamidopropanoate, is hydrogenated using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP). Key steps include:
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Catalyst Loading : 0.5 mol% Ru-(S)-BINAP achieves 98% ee at 50 bar H₂ pressure .
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Solvent and Temperature : Reactions in methanol at 60°C yield 92–95% product within 12 hours .
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Substrate Preparation : The enamide is synthesized via condensation of ethyl 2-nitro-3-(4-methoxyphenyl)propanoate with acetic anhydride, followed by nitro group reduction .
This method is highly efficient but requires costly catalysts and stringent anhydrous conditions .
Diastereomeric Salt Formation for Chirality Control
Classical resolution via diastereomeric salt formation is detailed in WO2004043905A1. Racemic ethyl 2-amino-3-(4-methoxyphenyl)propanoate is treated with (1S)-camphorsulfonic acid in ethanol, precipitating the (2S)-enantiomer’s salt. Process parameters include:
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Resolving Agent Ratio : A 1:1 molar ratio of racemate to (1S)-camphorsulfonic acid ensures maximal salt precipitation .
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Recrystallization : Two recrystallizations from ethanol/water (3:1) raise ee from 80% to >99% .
While cost-effective, this method generates significant waste and requires multiple crystallization steps .
Reduction of Nitropropanoate Precursors
The Beilstein journal article (1860-5397-14-263-S1) details a nitro-to-amine reduction strategy. Ethyl 3-(4-methoxyphenyl)-2-nitropropanoate is reduced using sodium borohydride in isopropanol:
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Reduction Conditions : 0°C to room temperature over 6 hours, yielding 85–90% ethyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate .
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Stereochemical Control : The nitro group’s configuration (trans to 4-methoxyphenyl) dictates the (2S)-outcome via a Zimmerman-Traxler transition state .
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Purification : Column chromatography (hexane/ethyl acetate, 4:1) achieves >98% purity .
This method avoids chiral catalysts but requires careful handling of nitro intermediates .
Esterification of (2S)-2-Amino-3-(4-Methoxyphenyl)Propanoic Acid
Patent US4481146A describes esterification of carboxylic acids with ethanol using H₂SO₄ as a catalyst. For the target compound:
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Acid Catalyst : 5 wt% H₂SO₄ in refluxing ethanol (78°C) for 8 hours converts 95% of the amino acid to the ester .
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Workup : Neutralization with NaHCO₃, followed by extraction with dichloromethane, yields 88–90% product .
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Racemization Risk : Minimal (<2%) due to the amino group’s protonation under acidic conditions .
This method is straightforward but requires pre-synthesized (2S)-acid, often from resolution or asymmetric synthesis .
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Catalyst/Cost | Scalability |
|---|---|---|---|---|
| Enzymatic Resolution | 70–85 | >90 | Moderate (enzyme reuse) | High (industrial) |
| Asymmetric Hydrogenation | 90–95 | 98 | High (Ru-BINAP) | Moderate |
| Diastereomeric Salt | 65–70 | >99 | Low (camphorsulfonic) | Low (multi-step) |
| Nitro Reduction | 85–90 | 98 | None | High (simple steps) |
| Direct Esterification | 88–90 | >99* | Low (H₂SO₄) | High (if acid is available) |
*Assumes (2S)-acid input.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
